![molecular formula C7H14N4 B13531510 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
The synthesis of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine typically involves the reaction of appropriate amines with triazole derivatives. One common method includes the reaction of 1,2,4-triazole with 1,1-dimethyl-3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for triazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring acts as a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated triazole derivatives .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects . For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .
Comparación Con Compuestos Similares
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine can be compared with other similar triazole derivatives:
1,2,4-Triazole: The parent compound, which serves as the core structure for many derivatives.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole moiety, used to treat various fungal infections.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-methyl-4-(1,2,4-triazol-1-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)3-4-11-6-9-5-10-11/h5-6H,3-4,8H2,1-2H3 |
Clave InChI |
KGGVQASNNMWGCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN1C=NC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


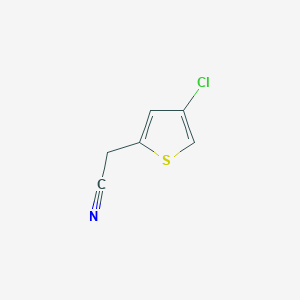
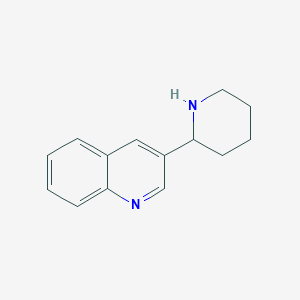
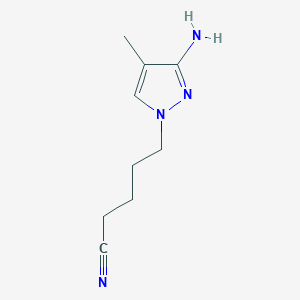
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)



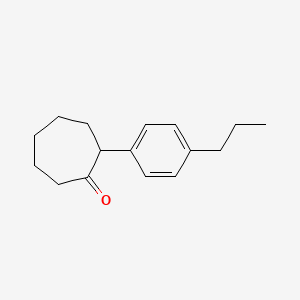
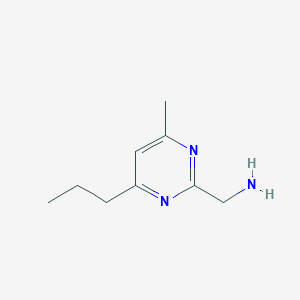


![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)


